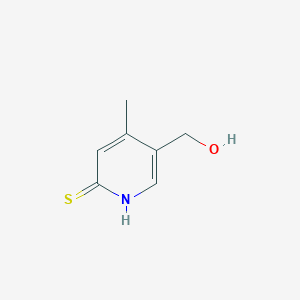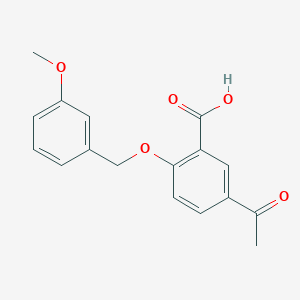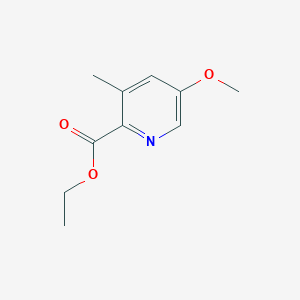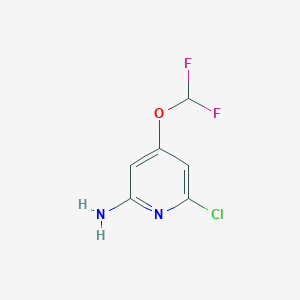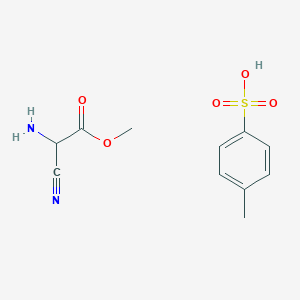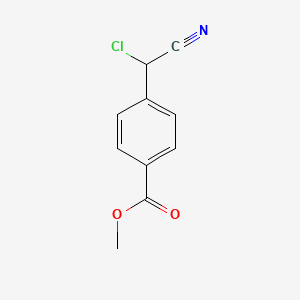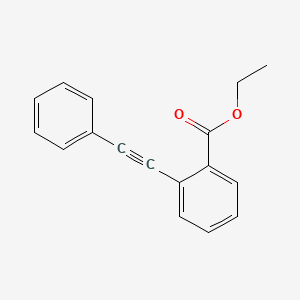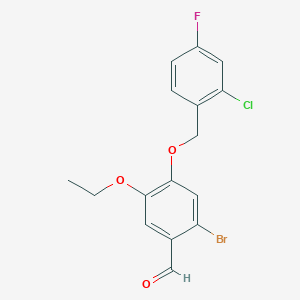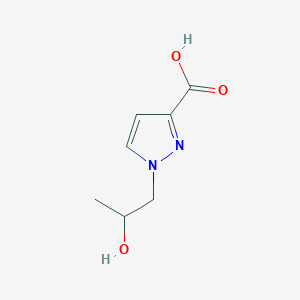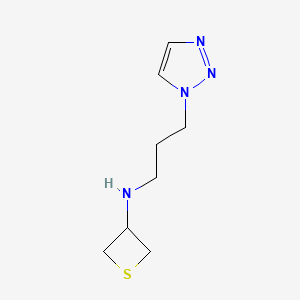
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is a compound that features a 1,2,3-triazole ring and a thietane ring connected by a propyl chain The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the Azide Intermediate: The starting material, 3-bromopropylamine, is reacted with sodium azide to form 3-azidopropylamine.
Cycloaddition Reaction: The azide intermediate is then subjected to a CuAAC reaction with propargyl thietane to form the desired product, this compound.
Industrial Production Methods
The use of aqueous media and mild reaction conditions further supports the feasibility of industrial production .
化学反应分析
Types of Reactions
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The sulfur atom in the thietane ring can undergo oxidation to form sulfoxides or sulfones.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions with suitable partners.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Alkylated or acylated derivatives of the compound.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Reduced forms of the compound, potentially altering the triazole or thietane rings.
科学研究应用
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or stability.
Chemical Biology: The compound can be used in bioconjugation reactions to label biomolecules for imaging or therapeutic purposes.
作用机制
The mechanism of action of N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thietane ring can provide additional binding affinity through its sulfur atom .
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1-(2-(1H-1,2,3-Triazol-1-yl)ethyl)-1H-1,2,3-triazole, share similar chemical properties and reactivity.
Thietane Derivatives: Compounds containing the thietane ring, such as 3-(1H-1,2,3-Triazol-1-yl)thietane, also exhibit similar reactivity and applications.
Uniqueness
N-(3-(1H-1,2,3-Triazol-1-yl)propyl)thietan-3-amine is unique due to the combination of the 1,2,3-triazole and thietane rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H14N4S |
|---|---|
分子量 |
198.29 g/mol |
IUPAC 名称 |
N-[3-(triazol-1-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C8H14N4S/c1(2-9-8-6-13-7-8)4-12-5-3-10-11-12/h3,5,8-9H,1-2,4,6-7H2 |
InChI 键 |
JOLLIPKJQZHGJF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1)NCCCN2C=CN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


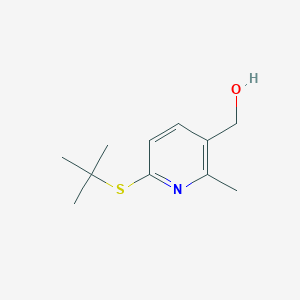

![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)
